Gold trisulfide

Description

Properties

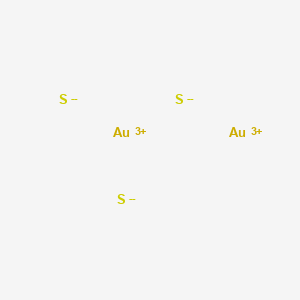

IUPAC Name |

gold(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Au.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUKTSZWNLNUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Au+3].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Au2S3 | |

| Record name | gold trisulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold_trisulfide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Gold(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; [Merck Index] Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Gold trisulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20976 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1303-61-3 | |

| Record name | Gold trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold sulfide (Au2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Digold trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOLD TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VE32L584P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Properties of Amorphous Gold Trisulfide

This technical guide provides a comprehensive overview of amorphous gold(III) sulfide (Au₂S₃), a fascinating yet challenging compound in inorganic chemistry. Due to its amorphous nature, definitive structural analysis has been elusive, but various synthesis methods and characteristic properties have been established.[1][2] This document details the known synthesis protocols, summarizes its physical and chemical properties, and presents logical workflows for its preparation.

Synthesis of Amorphous this compound (Au₂S₃)

The synthesis of amorphous this compound has been approached through several chemical routes, often requiring anhydrous conditions to prevent the formation of gold oxides or hydroxides.[3] The choice of gold precursor and sulfur source is critical in determining the final product.

Synthesis from Trivalent Gold and Hydrogen Sulfide (H₂S)

A common method involves the reaction of a trivalent gold compound with hydrogen sulfide gas.[3] The reaction must be carried out in an anhydrous solvent, such as absolute ether, to yield the desired Au₂S₃ precipitate.

One established method involves passing H₂S gas through an acidified solution of chloroauric acid (HAuCl₄) in absolute ether, which precipitates a large quantity of Au₂S₃, sometimes with trace amounts of metallic gold. Another approach uses dry lithium tetrachloroaurate (Li[AuCl₄]) as the precursor, over which H₂S is passed.[3] The resulting product is then purified by washing with alcohol, carbon disulfide (CS₂), and ether.[3]

Synthesis from Gold(III) Sulfate and Various Sulfur Allotropes

Research by Senftle and Wright demonstrated that the allotropic form of sulfur used as a reactant significantly influences the final gold sulfide product when starting with trivalent gold in the form of Au₂(SO₄)₃ in concentrated sulfuric acid.[3][4]

-

Reaction with Hydrogen Sulfide (H₂S): Bubbling H₂S gas through the Au₂(SO₄)₃ solution produces trivalent gold sulfide (Au₂S₃).[4][5]

-

Reaction with Short-Chain Sulfur: When reacted with electrolytically formed short-chain sulfur (catenapolysulfur), the trivalent gold is reduced, forming monovalent gold sulfide (Au₂S).[4][5]

-

Reaction with α-Sulfur: Using ordinary ring-structured α-sulfur results in a 50/50 mixture of Au₂S and Au₂S₃.[4][5]

This work highlights a simpler preparation method for gold sulfides compared to techniques requiring complex gold compounds.[3][4]

Sonochemical Synthesis

A newer, simpler method for synthesizing Au₂S₃ involves a sonochemical reaction between gold(III) acetate (Au(CH₃COO)₃) and elemental sulfur in decalin.[6] This reaction is conducted at room temperature under a nitrogen atmosphere. The products are then characterized using X-ray powder diffraction, transmission electron microscopy, and thermal analysis.[6]

Experimental Protocols

Protocol for Synthesis from Au₂(SO₄)₃ and H₂S

This protocol is based on the method described by Senftle and Wright.[3][4]

-

Preparation of Au₂(SO₄)₃ Solution: Prepare a solution of trivalent gold sulfate (Au₂(SO₄)₃) in concentrated (97%) sulfuric acid. This solution is typically yellow-orange.[4]

-

Reaction: Bubble hydrogen sulfide (H₂S) gas through the acidic Au₂(SO₄)₃ solution. A black precipitate of Au₂S₃ will form.[4]

-

Washing and Purification:

-

Centrifuge the mixture to separate the precipitate.

-

Carefully decant the supernatant acid.

-

Wash the black precipitate first with 100 ml of fresh concentrated sulfuric acid to remove any unreacted Au₂(SO₄)₃.[3] Initial washing with water must be avoided as it can precipitate gold oxide and hydroxide.[3]

-

Wash the precipitate with approximately 500 ml of distilled water to dilute and remove residual acid.[3]

-

Centrifuge and decant the water.

-

-

Final Steps: Wash the precipitate with acetone and allow it to air-dry. The final product is a brownish-black to black amorphous powder.[3][4]

Protocol for Sonochemical Synthesis

This protocol is based on the method described by Kristl and Drofenik.[6]

-

Reactant Preparation: Disperse gold(III) acetate (Au(CH₃COO)₃) and elemental sulfur in decalin in a reaction vessel.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere.

-

Sonication: Sonicate the mixture at room temperature. The sonochemical reaction will induce the formation of Au₂S₃.

-

Product Isolation: Isolate the resulting precipitate from the decalin solvent.

-

Characterization: Characterize the product using appropriate analytical techniques (e.g., XRD, TEM, TG, DSC) to confirm its amorphous nature and composition.[6]

Properties of Amorphous this compound

Amorphous Au₂S₃ is a black or brownish-black solid.[1][7] It is known to be an unstable compound that decomposes upon heating.[8]

Physical and Chemical Properties

A summary of the key physical and chemical properties of amorphous this compound is presented below.

| Property | Value / Description | References |

| Chemical Formula | Au₂S₃ | [1][2][9] |

| Molar Mass | 490.11 - 490.13 g/mol | [1][2][7][9] |

| Appearance | Black or yellowish-brown solid/powder | [1][9][10] |

| Density | 8.75 g/cm³ | [1][2][7][8] |

| Crystal Structure | Amorphous; no reported X-ray diffraction pattern | [1][4] |

| Thermal Stability | Decomposes at 200 °C | [8] |

| Solubility | Insoluble in water and mineral acids. | [2][3][4] |

| Soluble in aqua regia, sodium cyanide (NaCN) solutions, and concentrated sodium sulfide (Na₂S) solutions. | [2][3][4] | |

| Reactivity | Reacts vigorously with nitric acid. | [3][4] |

Compositional Analysis

Gravimetric analysis performed by Senftle and Wright on the products of their synthesis methods confirms the composition of the gold sulfides formed.

| Sulfur Source | Reactant | Product | Theoretical % Au | Measured % Au | Theoretical % S | Measured % S |

| H₂S Gas | Au₂(SO₄)₃ | Au₂S₃ | 80.39% | 79.8 ± 0.6% | 19.61% | 19.4 ± 0.2% |

| α-Sulfur | Au₂(SO₄)₃ | Au₂S + Au₂S₃ | 86.02% | 86.1 ± 0.4% | 13.97% | 13.8 ± 0.2% |

| Short-chain Sulfur | Au₂(SO₄)₃ | Au₂S | 92.44% | 91.9 ± 0.5% | 7.56% | 7.4 ± 0.1% |

| Data sourced from Senftle & Wright (1986).[3][4] |

Diagrams and Workflows

Synthesis Pathways of Gold Sulfides

The reaction of trivalent gold with different sulfur allotropes leads to distinct gold sulfide products. This demonstrates the critical role of the sulfur source's structure in the reaction mechanism.

Caption: Synthesis pathways of gold sulfides from trivalent gold.

General Experimental Workflow

The general workflow for the synthesis and characterization of amorphous this compound involves several key stages, from precursor selection to final product analysis.

Caption: General workflow for Au₂S₃ synthesis and analysis.

References

- 1. Gold(III) sulfide - Wikipedia [en.wikipedia.org]

- 2. This compound | 1303-61-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | Au2S3 | CID 6451223 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Structure and Band Gap of Gold(III) Sulfide (Au2S3)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gold(III) sulfide (Au2S3) is a material of significant theoretical interest due to the unique electronic properties predicted for gold compounds. However, its existence as a stable, bulk material is a subject of considerable scientific debate, with many researchers classifying it as a hypothetical compound. Consequently, the body of knowledge surrounding its electronic structure and band gap is primarily derived from computational and theoretical studies rather than empirical experimentation. This guide provides a comprehensive overview of the current theoretical understanding of Au2S3, detailing its predicted electronic characteristics, the computational methodologies used to determine these properties, and a discussion of the challenges and future directions in its study.

Introduction: The Challenge of Synthesizing Au2S3

Gold(III) sulfide (Au2S3) has been a subject of interest due to the potential for novel electronic and optical properties arising from the d-orbitals of gold. However, the synthesis of pure, crystalline Au2S3 has proven to be exceptionally challenging, leading to its designation as a "hypothetical" or unstable compound in much of the scientific literature. Early attempts at synthesis have been questioned, with suggestions that the resulting products were likely mixtures of elemental gold and sulfur rather than the claimed Au2S3 compound. This inherent instability means that experimental characterization of its electronic properties is largely absent. Therefore, theoretical and computational methods, particularly Density Functional Theory (DFT), have become the primary tools for investigating the electronic structure and band gap of Au2S3.

Theoretical Electronic Structure and Band Gap

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in predicting the electronic properties of Au2S3. These studies typically start by assuming a crystal structure and then proceed to calculate the electronic band structure and density of states.

Predicted Crystal Structure

Theoretical investigations have often been based on a predicted layered C2/m crystal structure for Au2S3. This structure is crucial for the subsequent calculation of electronic properties.

Band Gap Predictions

The band gap is a critical parameter that determines the electronic and optical properties of a material. For Au2S3, various computational studies have predicted a range of band gap values. These predictions are summarized in the table below. It is important to note that the calculated band gap can vary depending on the computational methods and parameters used, such as the choice of exchange-correlation functional.

| Predicted Band Gap (eV) | Computational Method | Year | Reference |

| 1.15 | Density Functional Theory (DFT) with PBE functional | 2013 | |

| 1.3 | Density Functional Theory (DFT) with PBE functional | 2011 |

These theoretical calculations suggest that Au2S3, if it could be synthesized, would likely be a semiconductor. The predicted band gaps are in a range that could make it suitable for applications in optoelectronics and photocatalysis.

Computational Methodologies

The determination of the electronic structure and band gap of Au2S3 has been exclusively reliant on ab initio computational methods. The general workflow for these theoretical studies is outlined below.

General Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a material's electronic properties using methods like Density Functional Theory.

Caption: A typical workflow for computational materials science.

Key Computational Details from Literature

-

Software: The calculations for Au2S3 have often been performed using quantum chemistry software packages like the Vienna Ab initio Simulation Package (VASP).

-

Method: Density Functional Theory (DFT) is the most common theoretical framework employed.

-

Functionals: The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) is a frequently used exchange-correlation functional for these types of calculations.

-

Basis Sets: Plane-wave basis sets are typically used in conjunction with pseudopotentials to describe the electron-ion interactions.

Relevance to Drug Development and Biological Systems

Currently, there is no established role for Au2S3 in drug development or biological signaling pathways. The primary reasons for this are:

-

Instability: The compound's instability makes it unsuitable for use in biological systems, where stability and predictable behavior are paramount.

-

Lack of Synthesis: Without a reliable method to synthesize and characterize Au2S3, it cannot be tested for biological activity or used as a drug delivery vehicle.

-

Focus on Gold Nanoparticles: Research at the intersection of gold compounds and medicine has predominantly focused on elemental gold nanoparticles, which have a different set of properties and have been extensively studied for applications in drug delivery, imaging, and diagnostics.

Due to the fundamental challenges in synthesizing and stabilizing Au2S3, its application in a biological context remains purely speculative.

Future Outlook and Research Directions

The study of Au2S3 is at a very early, theoretical stage. For this material to move from a hypothetical compound to one with practical applications, several key challenges must be addressed:

-

Stable Synthesis: The foremost challenge is the development of a reproducible method for synthesizing crystalline Au2S3. This would likely involve advanced techniques such as high-pressure synthesis or thin-film deposition methods.

-

Experimental Verification: Once a stable sample is produced, experimental verification of its crystal structure, electronic structure, and band gap is crucial. Techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and UV-Vis spectroscopy would be essential.

-

Exploring Potential Applications: If Au2S3 can be synthesized and its properties are confirmed, its potential applications in electronics, optoelectronics, and catalysis could be explored.

Conclusion

Gold(III) sulfide (Au2S3) remains an enigmatic and theoretically intriguing material. While computational studies predict it to be a semiconductor with a modest band gap, the lack of a stable, experimentally verified sample means that our understanding of its properties is incomplete. The primary obstacle to further research and any potential application, including in the biomedical field, is the significant challenge of its synthesis. Future research must focus on overcoming this synthetic hurdle to unlock the potential of this and other novel gold chalcogenides.

The Coordination Chemistry and Biomedical Applications of Gold(III) Sulfide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gold(III) sulfide (Au₂S₃) is an intriguing yet historically under-characterized inorganic compound. While its bulk form is an amorphous solid, precluding detailed crystallographic analysis, recent advancements in nanotechnology have brought gold sulfide to the forefront of biomedical research. This technical guide provides a comprehensive overview of the coordination chemistry of gold in Au₂S₃, with a particular focus on its synthesis, properties, and burgeoning applications in cancer therapy and drug delivery through the formulation of gold/gold sulfide (GGS) nanoparticles. Detailed experimental protocols for the synthesis and functionalization of these nanoparticles are provided, alongside visualizations of their therapeutic mechanisms.

Introduction to the Coordination Chemistry of Gold in Au₂S₃

Gold(III) sulfide, also known as auric sulfide, is a binary compound of gold in its +3 oxidation state and sulfur.[1][2] In its bulk form, it is typically a black or yellowish-brown amorphous solid, a characteristic that has historically limited the detailed elucidation of its coordination environment through traditional crystallographic techniques.[3] Consequently, there is no reported X-ray diffraction pattern for Au₂S₃.

Physicochemical Properties

Gold(III) sulfide is insoluble in water and most mineral acids but displays solubility in sodium cyanide and concentrated sodium sulfide solutions.[3] This reactivity with cyanide is a key principle in gold leaching processes in the mining industry.[11][12]

Table 1: Summary of Physicochemical Properties of Gold(III) Sulfide

| Property | Value/Description | Reference(s) |

| Chemical Formula | Au₂S₃ | [1] |

| Molar Mass | 490.11 g/mol | [1] |

| Appearance | Black or yellowish-brown amorphous solid | [1][3] |

| Solubility | Insoluble in water and mineral acids. Soluble in sodium cyanide and concentrated sodium sulfide solutions. | [3] |

| Crystal Structure | Amorphous, no reported X-ray diffraction pattern | [3] |

| Coordination Geometry (Predicted) | Square planar for Au(III) | [4] |

Synthesis of Gold(III) Sulfide and Gold/Gold Sulfide Nanoparticles

Several methods for the synthesis of Au₂S₃ and GGS nanoparticles have been reported. The choice of method influences the final product's morphology and properties.

Synthesis of Bulk Amorphous Au₂S₃

One established method involves the reaction of a gold(III) solution with a sulfur source, such as hydrogen sulfide (H₂S). Bubbling H₂S gas through a solution of gold(III) sulfate in concentrated sulfuric acid yields a black precipitate of Au₂S₃.[13]

Sonochemical Synthesis of Au₂S₃

A simpler, room-temperature synthesis involves the sonochemical reaction between gold(III) acetate and elemental sulfur in decalin under a nitrogen atmosphere. This method produces amorphous Au₂S₃.

Synthesis of Gold/Gold Sulfide (GGS) Nanoparticles

GGS nanoparticles, which are of significant interest for biomedical applications, are typically synthesized by the self-assembly of chloroauric acid (HAuCl₄) and sodium sulfide (Na₂S) in an aqueous solution.[14][15] The ratio of the reactants and the aging of the solutions are critical parameters that influence the size and optical properties of the resulting nanoparticles.

Experimental Protocols

Protocol for Synthesis of Gold/Gold Sulfide (GGS) Nanoparticles for Photothermal Therapy

This protocol is adapted from the work of Gobin et al.[14]

Materials:

-

Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

-

Sodium sulfide (Na₂S)

-

Deionized water

-

Phosphate-buffered saline (PBS)

Equipment:

-

UV-Vis spectrophotometer

-

Centrifuge

-

24-well plates

-

Near-infrared (NIR) laser

Procedure:

-

Prepare a 2 mM solution of HAuCl₄ and a 3 mM solution of Na₂S in deionized water. Age these solutions in the dark for 40-48 hours before use.

-

Mix the HAuCl₄ and Na₂S solutions. The volumetric ratio can be varied (e.g., from 1.70:1 to 2.10:1) to tune the nanoparticle properties.

-

Monitor the formation of GGS nanoparticles by acquiring UV-Vis spectra every 15 minutes. The appearance of a peak in the near-infrared (NIR) region indicates the formation of GGS nanoparticles. A peak around 530 nm corresponds to colloidal gold, a common byproduct.

-

Purify the GGS nanoparticles from colloidal gold by sequential centrifugation. Centrifuge the solution and discard the supernatant. Resuspend the pellet and repeat the process until the 530 nm peak is minimized in the UV-Vis spectrum.

-

For in vitro photothermal ablation studies, add the purified GGS nanoparticle suspension to cancer cells cultured in 24-well plates to a final optical density of 1.0 at the peak NIR wavelength.

-

Incubate the cells with the nanoparticles for 6 hours.

-

Rinse the wells twice with PBS to remove unbound nanoparticles and add fresh PBS.

-

Irradiate the cells with a NIR laser at the wavelength corresponding to the nanoparticle's peak absorbance.

Protocol for Preparation of Cisplatin-Loaded Au-Au₂S Nanoparticles

This protocol is based on the work of Ren et al.[15]

Materials:

-

As-synthesized Au-Au₂S nanoparticles

-

11-mercaptoundecanoic acid (MUA)

-

Cisplatin (cis-[Pt(NH₃)₂Cl₂])

-

Deionized water

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Functionalize the surface of the Au-Au₂S nanoparticles by incubating them with a solution of MUA. The thiol groups of MUA will bind to the gold surface of the nanoparticles.

-

Prepare a solution of cisplatin in deionized water.

-

Mix the MUA-functionalized nanoparticles with the cisplatin solution. The carboxyl groups of the MUA linker will interact with the cisplatin.

-

Allow the mixture to stand for 2 days to facilitate the loading of cisplatin onto the nanoparticles.

-

Separate the cisplatin-loaded nanoparticles from the solution containing free cisplatin by centrifugation at 15,000 rpm for 30 minutes.

-

Quantify the concentration of cisplatin in the supernatant using HPLC to determine the drug loading efficiency.

-

The cisplatin-loaded nanoparticles can then be resuspended for drug release studies, which can be triggered by NIR irradiation.

Applications in Drug Development

The unique optical properties of GGS nanoparticles, particularly their strong absorbance in the NIR region, make them highly promising for applications in cancer therapy and drug delivery.

Photothermal Therapy

Photothermal therapy (PTT) is a cancer treatment modality that utilizes agents that can convert light energy into heat to induce localized hyperthermia and subsequent cell death in tumors. GGS nanoparticles are excellent PTT agents due to their high photothermal conversion efficiency.[14][16][17][18][19][20] When GGS nanoparticles accumulate in a tumor and are irradiated with an NIR laser, they generate significant heat, leading to the ablation of cancerous cells with minimal damage to surrounding healthy tissue.

Drug Delivery

The surface of GGS nanoparticles can be functionalized with various molecules, including linkers for attaching therapeutic drugs.[15][21][22][23][24][25] This allows for the targeted delivery of chemotherapeutic agents, such as cisplatin, to tumor sites. The drug can then be released in a controlled manner, for example, by NIR-induced heating, which can disrupt the interaction between the drug and the nanoparticle carrier. This targeted approach has the potential to increase the efficacy of chemotherapy while reducing systemic side effects.

Visualizations of Mechanisms and Workflows

Synthesis of Gold/Gold Sulfide Nanoparticles

Caption: Workflow for the synthesis of GGS nanoparticles.

Mechanism of Photothermal Therapy

Caption: Mechanism of PTT using GGS nanoparticles.

Cisplatin-Loaded Nanoparticle Drug Delivery

Caption: Workflow for cisplatin delivery via GGS nanoparticles.

Cellular Uptake of Functionalized Gold Nanoparticles

Caption: Cellular uptake of functionalized nanoparticles.

Conclusion

While the amorphous nature of bulk gold(III) sulfide continues to pose challenges for detailed structural characterization, the field of coordination chemistry has found new and exciting avenues of exploration through the synthesis and application of gold/gold sulfide nanoparticles. These nanomaterials exhibit remarkable potential in the realm of drug development, particularly in targeted cancer therapy. The ability to functionalize their surfaces for drug delivery and their inherent photothermal properties position GGS nanoparticles as a versatile platform for next-generation cancer treatments. Further research into the precise nature of the gold-sulfur coordination within these nanoparticles and the optimization of their in vivo behavior will undoubtedly pave the way for their clinical translation.

References

- 1. Gold trisulfide | Au2S3 | CID 6451223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. proprep.com [proprep.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. What is/are the coordination number(s) of Au in the complexes formed by Au? [allen.in]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 6. docs.xrayabsorption.org [docs.xrayabsorption.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. rruff.info [rruff.info]

- 10. cat.chem.chiba-u.jp [cat.chem.chiba-u.jp]

- 11. pintorajs.vercel.app [pintorajs.vercel.app]

- 12. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 13. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 14. Near Infrared Resonant Gold / Gold Sulfide Nanoparticles as a Photothermal Cancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. Near-infrared-resonant gold/gold sulfide nanoparticles as a photothermal cancer therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Photothermal therapy using gold nanoparticles [atomfair.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. DSpace [scholarbank.nus.edu.sg]

- 22. Cisplatin-loaded Au-Au2S nanoparticles for potential cancer therapy: cytotoxicity, in vitro carcinogenicity, and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Nanotechnology-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Crystal Structure of Gold Trisulfide: A Theoretical and Computational Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Crystalline Gold Trisulfide

This compound (Au₂S₃) is a compound of significant interest in various fields, including materials science and catalysis. However, a definitive, experimentally determined crystal structure for Au₂S₃ remains elusive. To date, only an amorphous, black solid form of gold(III) sulfide has been synthesized and characterized, with its existence primarily confirmed through thermal analysis.[1][2] This lack of a well-defined crystal structure poses a significant barrier to understanding its fundamental properties and unlocking its full potential.

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to investigate the crystal structure of materials like this compound. While experimental data for crystalline Au₂S₃ is unavailable, this paper will delve into the expected structural characteristics based on the known coordination chemistry of gold(III). Furthermore, it will present a detailed workflow for in silico crystal structure prediction, a powerful tool for exploring hypothetical crystal structures and their properties. To provide context and illustrate the methodologies, this guide will also present data from the well-characterized gold(I) sulfide (Au₂S) and a theoretical two-dimensional gold sulfide (AuS) monolayer.

Theoretical Expectations for the this compound Crystal Structure

The coordination chemistry of gold(III) ions (Au³⁺), which have a d⁸ electron configuration, provides a theoretical basis for predicting the local atomic arrangement in a hypothetical Au₂S₃ crystal. Gold(III) complexes predominantly exhibit a square-planar coordination geometry.[1] This strong preference suggests that in a crystalline form of Au₂S₃, each gold atom would likely be coordinated to four sulfur atoms in a square-planar arrangement. The interconnection of these [AuS₄] units would then form the extended three-dimensional crystal lattice.

Methodologies: An In Silico Approach to Crystal Structure Determination

In the absence of experimental single-crystal X-ray diffraction data for Au₂S₃, computational methods are indispensable for predicting its crystal structure.[1] The general workflow for such a theoretical investigation is outlined below.

Computational Protocol: Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) encompasses a range of computational techniques aimed at identifying the most stable crystal structure(s) for a given chemical composition at specific thermodynamic conditions. A typical CSP workflow involves two main stages: generating a diverse set of candidate crystal structures and then accurately ranking them based on their calculated energies.

-

Structure Generation: The first step is to generate a large number of plausible crystal structures. Several algorithms are employed for this, including:

-

Ab Initio Random Structure Searching (AIRSS): This method involves generating random positions for atoms within a simulation cell, followed by geometry optimization.

-

Evolutionary Algorithms (e.g., USPEX): These algorithms mimic natural evolution, where populations of crystal structures "evolve" through operations like mutation and crossover to find lower-energy configurations.

-

Particle Swarm Optimization (e.g., CALYPSO): This technique uses a population of candidate structures that "fly" through the search space, influenced by their own best-found positions and the best-found positions of the entire swarm.

-

-

Energy Calculation and Ranking: Each generated structure is then subjected to geometry optimization and its energy is calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). The calculated energy (enthalpy at 0 K) is a key indicator of the structure's stability. Structures with the lowest energies are considered the most likely candidates for the stable crystal structure.

-

DFT Parameters for Gold-Sulfur Systems: The accuracy of DFT calculations is highly dependent on the chosen parameters. For gold-sulfur systems, it is crucial to employ:

-

Appropriate Functionals: Functionals that can account for van der Waals interactions, such as B86b-vdW, or hybrid functionals like HSE06, are often necessary for an accurate description.

-

Relativistic Effects: Due to the high atomic number of gold, relativistic effects must be considered, often through the use of effective core potentials (ECPs).

-

On-site Coulomb Repulsion (DFT+U): For systems with localized d-electrons, the inclusion of a Hubbard U term can improve the description of electronic properties.

-

The following diagram illustrates the logical workflow of a typical Crystal Structure Prediction study.

Experimental Protocol: Synthesis of Amorphous this compound

While the focus of this guide is theoretical, it is pertinent to include the reported synthesis method for amorphous Au₂S₃.

A reported method for synthesizing Au₂S₃ involves the reaction of trivalent gold with hydrogen sulfide.[3] In this procedure, a solution of gold(III) sulfate (Au₂(SO₄)₃) in concentrated sulfuric acid is prepared. Hydrogen sulfide gas is then bubbled through this solution, leading to the precipitation of trivalent gold sulfide (Au₂S₃).[3] Interestingly, the choice of the sulfur source is critical; using short-chain sulfur in a similar reaction yields monovalent gold sulfide (Au₂S), while using α-sulfur (the common ring form) results in a mixture of Au₂S and Au₂S₃.[3]

Data Presentation: Structural Parameters of Related Gold Sulfides

To provide a quantitative basis for understanding gold-sulfur systems, this section presents structural data for the experimentally characterized gold(I) sulfide (Au₂S) and a theoretically modeled 2D gold sulfide (AuS) monolayer.

Table 1: Crystal Structure Data for Gold(I) Sulfide (Au₂S)

Gold(I) sulfide has a well-defined cubic crystal structure of the cuprite type.[3][4]

| Parameter | Value | Reference |

| Crystal System | Cubic | [3][4] |

| Space Group | Pn | [3][4] |

| Lattice Parameter (a) | 5.0443(6) Å | [3][4] |

| Unit Cell Volume (V) | 128.36(5) ų | [3] |

| Au-S Bond Length | 2.16 Å | [3][4] |

| Au Coordination | Linear (2-fold) | [3][4] |

| S Coordination | Tetrahedral (4-fold) | [3][4] |

Table 2: Theoretical Structural Data for a 2D Gold Sulfide (AuS) Monolayer on Au(111)

Theoretical studies using DFT have explored the structure of a two-dimensional gold sulfide layer on a gold surface.[5][6]

| Parameter | Value | Reference |

| System | 2D AuS Monolayer | [5][6] |

| Unit Cell Dimensions | (8.8 ± 0.4) Å x (8.2 ± 0.4) Å | [6] |

| Angle between Lattice Vectors | 82° ± 4° | [6] |

| Au(III)-S Bond Length (bridging S) | ~2.40 Å | [5] |

| Au(III)-S Bond Length (non-bridging S) | 2.30–2.35 Å | [5] |

Conclusion and Future Outlook

The crystal structure of this compound remains an open question in materials science. While experimental efforts have so far only yielded an amorphous material, the theoretical and computational methodologies outlined in this guide provide a powerful pathway to explore its potential crystalline forms. Advances in computational power and the continuous development of more accurate CSP algorithms and DFT functionals are bringing the reliable in silico prediction of new materials ever closer to reality.

The future elucidation of the Au₂S₃ crystal structure will likely depend on a synergistic approach combining advanced synthesis techniques, capable of producing crystalline samples, with robust computational predictions to guide and interpret experimental results. Such a discovery would not only solve a long-standing structural puzzle but also enable a deeper understanding of the properties and potential applications of this intriguing gold-sulfur compound.

References

The Solubility of Gold Trisulfide: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gold(III) sulfide (Au₂S₃), a compound of interest in various scientific fields, including materials science and potentially in drug development. Due to its unique properties, understanding the solubility of gold trisulfide is crucial for its application and synthesis. This document summarizes the available data on its solubility in different solvents, details relevant experimental protocols, and visualizes the dissolution pathways.

Overview of this compound (Au₂S₃)

Gold(III) sulfide, also known as auric sulfide, is an inorganic compound with the chemical formula Au₂S₃.[1] It is typically described as a black or yellowish-brown, amorphous solid.[1][2] The synthesis and characterization of pure this compound have been challenging, and much of the available information is based on materials that may not be fully characterized.[1] this compound is generally considered unstable, and its existence as a macroscopic crystalline solid is not well-established.[1] It is known to be insoluble in water and most mineral acids.[3][4] However, it exhibits solubility in specific reactive solvents, such as concentrated solutions of sodium sulfide and sodium cyanide, through the formation of complex ions.[1][3][4]

Quantitative Solubility Data

Quantitative solubility data for this compound is not widely available in published literature. The compound's instability and the difficulty in preparing pure samples have likely contributed to the scarcity of precise solubility measurements. However, based on qualitative descriptions from various sources, the following table summarizes the solubility of this compound in different solvents.

| Solvent | Temperature | Solubility | Remarks | Source(s) |

| Water (H₂O) | Standard | Insoluble | Generally reported as insoluble in aqueous solutions. | [1][2][5] |

| Mineral Acids (e.g., HCl, H₂SO₄) | Standard | Insoluble | Does not dissolve in non-oxidizing mineral acids. | [3][4] |

| Nitric Acid (HNO₃) | Standard | Reacts | Reacts vigorously with nitric acid, leading to decomposition. | [3][4] |

| Aqua Regia (HNO₃ + 3HCl) | Standard | Soluble | Dissolves due to the formation of tetrachloroaurate(III) anions. | [3][6] |

| Concentrated Sodium Sulfide (Na₂S) | Standard | Soluble | Dissolves to form complex sulfide ions. | [1][3][4] |

| Sodium Cyanide (NaCN) solution | Standard | Soluble | Dissolves through the formation of dicyanoaurate(I) complex ions after reduction. | [3][4][7] |

| Organic Solvents | Standard | Insoluble | Generally reported as insoluble in most organic solvents. | [2] |

Experimental Protocols

Detailed experimental protocols for the quantitative determination of this compound solubility are not readily found in the literature. However, the synthesis of this compound is a prerequisite for any solubility study. The following protocol is based on a described method for its synthesis.[4]

Synthesis of this compound (Au₂S₃)

This protocol describes a method for synthesizing amorphous this compound.

Materials:

-

Gold(III) sulfate (Au₂(SO₄)₃) solution in concentrated sulfuric acid

-

Hydrogen sulfide (H₂S) gas

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Acetone

-

Centrifuge and centrifuge tubes

-

Gas washing bottle

-

Fume hood

Procedure:

-

Prepare a solution of gold(III) sulfate in concentrated sulfuric acid. This can be achieved by the electrolysis of concentrated sulfuric acid with gold electrodes.[3]

-

In a fume hood, bubble hydrogen sulfide gas through the gold(III) sulfate solution. A black precipitate of this compound will form immediately.[4]

-

Continue bubbling H₂S through the solution to ensure complete precipitation.

-

Collect the precipitate by centrifugation.

-

Wash the precipitate with concentrated sulfuric acid to remove any unreacted gold sulfate.

-

Carefully wash the precipitate with distilled water to remove the acid.

-

Finally, wash the precipitate with acetone to remove water and aid in drying.[4]

-

Dry the resulting black powder in a desiccator. The final product is amorphous this compound.[3]

Safety Precautions: This synthesis involves the use of highly corrosive and toxic substances, including concentrated sulfuric acid and hydrogen sulfide gas. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Dissolution Mechanisms and Pathways

The solubility of this compound in specific solvents is a result of chemical reactions that lead to the formation of stable, soluble complex ions.

Dissolution in Concentrated Sodium Sulfide

In concentrated sodium sulfide solutions, this compound dissolves to form complex gold-sulfide anions. The exact nature of these complexes in solution is not definitively characterized but is a key factor in its solubility.[8]

Caption: Dissolution of Au₂S₃ in concentrated sodium sulfide.

Dissolution in Sodium Cyanide

The dissolution of this compound in sodium cyanide solution is a more complex process that involves a redox reaction. Gold(III) is reduced to gold(I), which then forms a stable, soluble dicyanoaurate(I) complex, [Au(CN)₂]⁻.[7]

Caption: Dissolution pathway of Au₂S₃ in sodium cyanide.

Dissolution in Aqua Regia

Aqua regia, a mixture of concentrated nitric acid and hydrochloric acid, dissolves gold and its compounds through a powerful oxidation and complexation mechanism. Nitric acid oxidizes gold(III) while hydrochloric acid provides chloride ions to form the stable tetrachloroaurate(III) anion, [AuCl₄]⁻.[6]

Caption: Dissolution of Au₂S₃ in aqua regia.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, the chemistry of gold compounds is highly relevant to drug development.[9] Gold(I) and gold(III) complexes have been investigated for their therapeutic properties, particularly as anti-inflammatory and anti-cancer agents.[10] The ability of gold ions to interact with proteins, especially those containing sulfur (thiolates) and selenium (selenolates), is a key aspect of their biological activity.[11] Understanding the solubility and reactivity of simple gold compounds like Au₂S₃ provides fundamental insights into the behavior of more complex gold-based drugs in biological systems. The dissolution of this compound in cyanide and sulfide solutions highlights the strong affinity of gold for these ligands, which is mirrored in the interaction of gold-based drugs with biological macromolecules.

Conclusion

The solubility of this compound is characterized by its insolubility in water and common acids, and its reactivity-driven dissolution in concentrated sodium sulfide and sodium cyanide solutions, as well as in aqua regia. While quantitative solubility data remains elusive, the qualitative understanding of its solubility behavior is crucial for its handling, synthesis, and potential applications. The dissolution mechanisms, involving the formation of stable complex ions, provide a basis for understanding the broader chemistry of gold and its interactions in various chemical and biological systems, which is of significant interest to researchers in materials science and drug development. Further research is needed to establish precise solubility data and to fully explore the potential of gold sulfide chemistry.

References

- 1. Gold(III) sulfide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. LBMA | Aqua Regia Refining [lbma.org.uk]

- 7. Gold - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gold-Based Medicine: A Paradigm Shift in Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Synthesis, and Biomedical Applications of Gold Trisulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gold trisulfide (Au₂S₃), a compound of gold and sulfur, has a history rooted in early inorganic chemistry, characterized by challenges in its synthesis and structural elucidation. Historically described as an amorphous, black solid, its definitive characterization has long been elusive. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, from early claimed preparations to more controlled modern methodologies. It details key experimental protocols, summarizes available quantitative data, and explores the emerging biomedical applications of gold sulfide nanoparticles, particularly in the realm of cancer therapy. While the primary therapeutic mechanism of gold/gold sulfide nanoparticles investigated to date is photothermal, this guide also delves into the current understanding of their interactions with cellular systems.

Historical Overview of this compound Discovery

Early investigations into the synthesis of this compound (Au₂S₃), also known as auric sulfide, were marked by claims of its formation through the reaction of gold(III) salts with hydrogen sulfide (H₂S) in anhydrous solvents.[1][2] One of the initial methods claimed to produce auric sulfide involved the reaction of lithium tetrachloroaurate (Li[AuCl₄]) with hydrogen sulfide.[1] Similar preparations starting from chloroauric acid or auric chloride were also reported.[1] A significant challenge in these early attempts was the propensity of gold(III) to undergo a redox reaction, reducing to metallic gold in the presence of water.[1][2]

For a considerable period, this compound was described as an amorphous, black precipitate, lacking a well-defined crystalline structure, which hindered its definitive characterization.[2][3] A pivotal advancement in the controlled synthesis of gold sulfides came from the systematic work of Senftle and Wright in 1986.[4] Their research demonstrated that the choice of the sulfur source was critical in determining the final product. They established that reacting a trivalent gold solution with hydrogen sulfide reliably yielded gold(III) sulfide (Au₂S₃).[3][4] In contrast, using short-chain sulfur resulted in the formation of gold(I) sulfide (Au₂S), while the common cyclic octasulfur (α-sulfur) produced a mixture of both Au₂S and Au₂S₃.[3][4] This work provided a more definitive and controlled pathway for the synthesis of this compound.

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be broadly categorized into historical methods primarily yielding amorphous bulk material and modern techniques focused on the production of nanomaterials.

Classical Synthesis via Hydrogen Sulfide (Senftle and Wright, 1986)

This method provides a controlled route to amorphous this compound.

Experimental Protocol:

-

Preparation of Gold(III) Sulfate Solution: A solution of trivalent gold is prepared by the electrolytic dissolution of a pure gold anode in concentrated sulfuric acid.[4]

-

Reaction with Hydrogen Sulfide: Hydrogen sulfide (H₂S) gas is bubbled through the prepared acidic solution of gold(III) sulfate.[4]

-

Precipitation and Isolation: The passage of H₂S gas leads to the immediate formation of a black precipitate, identified as Au₂S₃.[4]

-

Washing and Purification: The precipitate is washed sequentially with fresh concentrated sulfuric acid to remove any unreacted gold sulfate, followed by water to remove the acid, and finally with acetone.[4]

-

Drying: The purified precipitate is then dried to obtain a black powder.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Product | This compound (Au₂S₃) | [4] |

| Appearance | Black Precipitate/Powder | [1][4] |

| Solubility | Insoluble in mineral acids. Soluble in sodium cyanide and concentrated sodium sulfide solutions. | [4] |

| Crystallinity | Amorphous (no reported X-ray diffraction pattern) | [3][4] |

| Sulfate Impurity | < 0.8% | [4] |

Reaction Workflow:

Caption: Workflow for the synthesis of amorphous this compound.

Sonochemical Synthesis of this compound Nanoparticles

This method offers a route to nanostructured this compound at room temperature.

Experimental Protocol:

-

Reactant Preparation: Gold(III) acetate (Au(CH₃COO)₃) and elemental sulfur are dispersed in decalin.[2]

-

Sonication: The reaction mixture is sonicated at room temperature under a nitrogen atmosphere.[2]

-

Product Formation: The sonochemical reaction induces the formation of this compound.[2]

-

Characterization: The product is characterized by techniques such as X-ray powder diffraction (XRD), transmission electron microscopy (TEM), and thermal analysis.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Precursors | Gold(III) acetate, Elemental Sulfur | [2] |

| Solvent | Decalin | [2] |

| Temperature | Room Temperature | [2] |

| Atmosphere | Nitrogen | [2] |

| Product | This compound (Au₂S₃) | [2] |

Logical Relationship Diagram:

Caption: Logical flow of the sonochemical synthesis of Au₂S₃.

Biomedical Applications of Gold Sulfide Nanoparticles

While research on bulk this compound is limited, gold sulfide nanoparticles, often in composite or non-stoichiometric forms (referred to as gold/gold sulfide or GGS nanoparticles), have garnered significant interest for their potential in cancer therapy.

Photothermal Therapy (PTT)

Gold/gold sulfide nanoparticles exhibit strong absorption in the near-infrared (NIR) region, a wavelength range where biological tissues are relatively transparent.[2] This property makes them excellent candidates for photothermal therapy.

Mechanism of Action:

-

Accumulation in Tumor: GGS nanoparticles can be designed to accumulate in tumor tissues, either passively through the enhanced permeability and retention (EPR) effect or actively by functionalizing their surface with targeting ligands.

-

NIR Irradiation: The tumor area is then irradiated with a NIR laser.

-

Hyperthermia: The GGS nanoparticles absorb the light energy and convert it into heat, leading to a localized increase in temperature (hyperthermia).[2]

-

Cell Death: The induced hyperthermia causes the destruction of cancer cells, primarily through necrosis or apoptosis.[2]

Experimental Workflow for In Vitro Photothermal Ablation:

Caption: Workflow for in vitro photothermal therapy using GGS NPs.

Quantitative Data from a Representative In Vivo Study:

| Parameter | Value | Reference |

| Nanoparticle Size | ~35-55 nm | [2] |

| Absorption Efficiency | 98% | [2] |

| Maximum Tumor Temperature (24h post-injection) | 46.1 ± 2.7 °C | [2] |

| Maximum Tumor Temperature (48h post-injection) | 60.6 ± 2.4 °C | [2] |

Drug Delivery

Gold/gold sulfide nanoparticles are also being explored as carriers for chemotherapeutic drugs. For instance, cisplatin has been successfully loaded onto Au-Au₂S nanoparticles.[5] The release of the drug can potentially be triggered by the NIR-induced heating, allowing for a combined chemo-photothermal therapy.

Cellular Interactions and Signaling Pathways

The direct impact of this compound on specific cellular signaling pathways is an area of ongoing research with limited specific data available to date. Much of the current understanding is extrapolated from studies on other types of gold nanoparticles.

The primary mechanism of cell death in the context of GGS nanoparticle-mediated photothermal therapy is heat-induced apoptosis or necrosis. Laser-irradiated gold nanoprisms have been shown to activate the intrinsic (mitochondrial) pathway of apoptosis.

It is hypothesized that gold nanoparticles, in general, may influence cellular signaling. For example, some studies suggest that gold nanoparticles could potentially down-regulate the phosphorylation of key proteins in the MAPK signaling pathway, which is often dysregulated in cancer. However, specific studies confirming this for this compound nanoparticles are lacking.

The cellular uptake of gold nanoparticles is influenced by their size, shape, and surface chemistry. Generally, nanoparticles are taken up by cells through endocytosis.

Signaling Pathway Hypothesis:

Caption: Hypothesized interaction with the MAPK signaling pathway.

Conclusion and Future Perspectives

The journey of this compound from an enigmatic amorphous powder to a component of advanced nanomaterials for biomedical applications highlights the evolution of materials chemistry. While significant progress has been made in the controlled synthesis of gold sulfide nanoparticles, a deeper understanding of their precise stoichiometry and crystallinity at the nanoscale is crucial for optimizing their properties. The application of these nanoparticles in photothermal therapy shows great promise, and future research will likely focus on enhancing tumor targeting and combining PTT with other therapeutic modalities like drug delivery and immunotherapy. A critical area for future investigation is the elucidation of the specific molecular interactions between this compound nanoparticles and cellular components to understand their biological effects beyond hyperthermia. This will be essential for the rational design of next-generation gold-based nanomedicines with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

- 1. Toxicity and cellular uptake of gold nanoparticles: what we have learned so far? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Near Infrared Resonant Gold / Gold Sulfide Nanoparticles as a Photothermal Cancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of gold nanoparticles with proteins and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Enhanced Cellular Uptake In Vitro of Anti-HER2 Multifunctional Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Gold Trisulfide (Au₂S₃): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold trisulfide (Au₂S₃), also known as auric sulfide, is an inorganic compound with the chemical formula Au₂S₃. It is described as a black, amorphous solid, a characteristic that has presented significant challenges to its structural elucidation via traditional crystallographic techniques like X-ray diffraction.[1][2][3] Its insolubility in water and mineral acids, coupled with its solubility in sodium cyanide and concentrated sodium sulfide solutions, dictates the handling and characterization methodologies.[1][3][4][5][6] For researchers in materials science and drug development, understanding the spectroscopic properties of Au₂S₃ is crucial for its identification, characterization, and potential application in areas such as catalysis and nanomedicine.

This technical guide provides a comprehensive overview of the known and predicted spectroscopic properties of this compound. Given the scarcity of direct experimental spectroscopic data for bulk Au₂S₃, this document consolidates information from analogous gold-sulfur systems, theoretical studies, and computational predictions to offer a robust understanding of its likely spectroscopic signatures. Detailed experimental protocols for its characterization and computational workflows for theoretical analysis are also presented.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value/Description | References |

| Chemical Formula | Au₂S₃ | [7] |

| Molecular Weight | 490.1 g/mol | [7] |

| Appearance | Black, amorphous solid | [1][2][3] |

| Solubility | Insoluble in water and mineral acids. Soluble in sodium cyanide and concentrated sodium sulfide solutions. | [1][3][4][5][6] |

| Crystal Structure | Amorphous (no reported X-ray diffraction pattern) | [1][2][3] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method can influence the purity and morphology of the resulting material. A general workflow for synthesis and subsequent characterization is depicted below.

Caption: General workflow for the synthesis and spectroscopic characterization of Au₂S₃.

A commonly cited synthesis involves the reaction of a gold(III) salt, such as chloroauric acid (HAuCl₄), with a sulfide source, like sodium sulfide (Na₂S), in an aqueous solution. Another reported method is a sonochemical reaction between gold(III) acetate and elemental sulfur in decalin.[2]

Experimental Protocols for Spectroscopic Characterization

Due to its amorphous nature, a multi-technique approach is recommended for the spectroscopic characterization of Au₂S₃.[8][9]

UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the electronic absorption properties. For nanosized Au₂S₃, this can reveal information about the localized surface plasmon resonance (LSPR).

-

Methodology:

-

Sample Preparation: Disperse the Au₂S₃ sample in a suitable solvent in which it is stable and does not react (e.g., for colloidal suspensions). The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of at least 200-800 nm. A reference cuvette containing only the solvent should be used for baseline correction.

-

Analysis: Identify the wavelength of maximum absorbance (λmax). For nanoparticles, the position and shape of the LSPR peak can provide insights into their size and aggregation state.[7][10][11]

-

Raman Spectroscopy

-

Objective: To probe the vibrational modes, specifically the Au-S stretching and bending modes.

-

Methodology:

-

Sample Preparation: The solid Au₂S₃ powder can be analyzed directly. A small amount of the sample is placed on a microscope slide.

-

Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser wavelength is critical to avoid fluorescence and sample degradation.

-

Data Acquisition: Acquire Raman spectra over a relevant spectral range (e.g., 100 - 1000 cm⁻¹). The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without inducing thermal damage to the sample.

-

Analysis: Identify the characteristic Raman peaks corresponding to Au-S vibrations.[12][13]

-

X-ray Photoelectron Spectroscopy (XPS)

-

Objective: To determine the elemental composition and the chemical (oxidation) states of gold and sulfur.

-

Methodology:

-

Sample Preparation: A small amount of the Au₂S₃ powder is mounted on a sample holder using double-sided adhesive tape. The sample must be ultra-high vacuum (UHV) compatible.

-

Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

-

Data Acquisition:

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Au 4f and S 2p regions to determine their chemical states.

-

-

Analysis:

-

The binding energies of the photoemission peaks are determined and compared to literature values for gold and sulfur compounds.

-

The Au 4f region is expected to show a doublet (Au 4f₇/₂ and Au 4f₅/₂). The S 2p region may show contributions from sulfide (S²⁻) and potentially other sulfur species.[4][6][14]

-

-

Infrared (IR) Spectroscopy

-

Objective: To identify vibrational modes in the infrared region of the spectrum.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of Au₂S₃ with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be used for direct analysis of the powder.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum in the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Analysis: Identify absorption bands corresponding to Au-S vibrational modes. Due to the amorphous nature and the low energy of these vibrations, the features in the far-IR region might be broad.

-

Predicted Spectroscopic Properties of this compound

In the absence of comprehensive experimental data, the following sections outline the expected spectroscopic features of Au₂S₃ based on theoretical considerations and data from related gold-sulfur compounds.

UV-Visible Spectroscopy

Bulk Au₂S₃ is a black solid, indicating broad absorption across the visible spectrum. For colloidal or nanosized Au₂S₃, a localized surface plasmon resonance (LSPR) peak would be expected, characteristic of gold-containing nanoparticles. The position and intensity of this peak would be highly dependent on the particle size, shape, and the surrounding dielectric medium. Based on studies of gold/gold sulfide nanoparticles, a broad absorption in the near-infrared (NIR) region is also possible.[15]

Raman Spectroscopy

The Raman spectrum of Au₂S₃ is expected to be dominated by vibrations of the Au-S bonds. Based on studies of gold-thiolate compounds and surface-enhanced Raman spectroscopy (SERS) of sulfur on gold, the Au-S stretching vibrations are anticipated in the 200-400 cm⁻¹ region.[12] Due to the amorphous nature of Au₂S₃, the Raman peaks are expected to be broad.

X-ray Photoelectron Spectroscopy (XPS)

The XPS spectrum will be a key tool for confirming the +3 oxidation state of gold and the -2 oxidation state of sulfur.

-

Au 4f: The Au 4f spectrum is expected to show a doublet corresponding to Au 4f₇/₂ and Au 4f₅/₂. For Au(III) compounds, the Au 4f₇/₂ binding energy is typically in the range of 85.5 - 87.0 eV.

-

S 2p: The S 2p spectrum is expected to show a main peak corresponding to sulfide (S²⁻). The S 2p₃/₂ binding energy for metal sulfides is typically in the range of 161.0 - 163.0 eV.

A summary of expected XPS binding energies is provided in Table 2.

| Element | Core Level | Expected Binding Energy (eV) | Notes |

| Gold (Au) | Au 4f₇/₂ | 85.5 - 87.0 | Indicative of Au(III) oxidation state. |

| Sulfur (S) | S 2p₃/₂ | 161.0 - 163.0 | Indicative of sulfide (S²⁻) oxidation state. |

Infrared (IR) Spectroscopy

The IR spectrum of Au₂S₃ is expected to show broad absorption bands in the far-infrared region corresponding to Au-S stretching and bending vibrations. The amorphous nature of the material will likely lead to a broad, less-defined spectrum compared to a crystalline counterpart.

Computational Modeling of Spectroscopic Properties

Due to the challenges in experimental characterization, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of Au₂S₃.

Caption: A typical computational workflow for predicting the spectroscopic properties of amorphous Au₂S₃ using DFT.

Theoretical Approach

-

Model Building: An amorphous model of Au₂S₃ can be generated using techniques like melt-quenching molecular dynamics simulations.

-

Geometry Optimization: The atomic positions of the amorphous model are then relaxed using DFT to find a stable, low-energy configuration. It is crucial to use a functional and basis set that can accurately describe the electronic structure of gold, including relativistic effects.[1][3]

-

Property Calculation:

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, from which the UV-Vis spectrum can be simulated.[3]

-

Raman and IR Spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These can then be used to generate the theoretical Raman and IR spectra.[16][17]

-

XPS Spectra: The core-level binding energies for Au and S can be calculated to predict the XPS spectrum.

-

The relationship between the amorphous structure and the expected spectroscopic signatures is illustrated in the following diagram.

Caption: Logical diagram showing how the amorphous nature of Au₂S₃ influences its spectroscopic features.

Conclusion

While direct experimental spectroscopic data for this compound remains scarce, a comprehensive understanding of its likely spectroscopic properties can be pieced together from the analysis of related gold-sulfur systems and theoretical modeling. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic signatures of Au₂S₃ and the experimental and computational methodologies required for its characterization. The amorphous nature of this material necessitates a multi-faceted approach, combining various spectroscopic techniques with robust computational analysis to fully elucidate its structure-property relationships. Future research focusing on the careful synthesis and advanced spectroscopic characterization of Au₂S₃ will be invaluable in unlocking its potential in various scientific and technological fields.

References

- 1. Gold(i) sulfide: unusual bonding and an unexpected computational challenge in a simple solid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mmrc.caltech.edu [mmrc.caltech.edu]

- 6. surfacesciencewestern.com [surfacesciencewestern.com]

- 7. This compound | Au2S3 | CID 6451223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uu.diva-portal.org [uu.diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. platypustech.com [platypustech.com]

- 13. Exploring three-dimensional nanosystems with Raman spectroscopy: methylene blue adsorbed on thiol and sulfur monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ethz.ch [ethz.ch]

- 15. mdpi.com [mdpi.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Physical and Chemical Properties of Gold(III) Sulfide (Au₂S₃) for Scientific Applications

Abstract: Gold(III) sulfide (Au₂S₃), also known as auric sulfide, is an inorganic compound of significant interest in materials science, catalysis, and nanomedicine. It is a black, amorphous solid, the existence of which has been primarily confirmed through thermal analysis.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of Au₂S₃, detailed experimental protocols for its synthesis, and a review of its emerging applications, particularly in drug development and photothermal therapy. Quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams to support researchers, scientists, and drug development professionals.

Physical Properties

Gold(III) sulfide is generally described as a black, unstable powder.[2][3] It is an amorphous material, and consequently, no X-ray diffraction pattern has been indexed for it.[4][5] Its physical characteristics are fundamental to its handling, characterization, and application in various scientific fields.

Table 1: Summary of Physical Properties of Au₂S₃

| Property | Value | Units | Citations |

| Molecular Formula | Au₂S₃ | - | [1][2][6] |

| Molar Mass | ~490.11 | g·mol⁻¹ | [1][6][7] |

| Appearance | Black, amorphous powder/solid | - | [1][7][8] |

| Density | 8.750 | g/cm³ | [1][2][8] |

| Decomposition Temp. | 200 | °C | [2][3] |

Chemical Properties

The chemical behavior of Au₂S₃ is characterized by its limited solubility in common solvents and its reactivity with specific strong reagents. Understanding these properties is crucial for its synthesis and manipulation in experimental settings.

Solubility Profile

Au₂S₃ is notably insoluble in water and most mineral acids.[1][4] However, it shows solubility in specific complexing agents, which is often exploited in its purification and processing.

Table 2: Solubility and Reactivity of Au₂S₃ in Various Solvents

| Solvent / Reagent | Solubility / Reactivity | Citations |

| Water (H₂O) | Insoluble | [1][2][9] |

| Mineral Acids (e.g., HCl, H₂SO₄) | Insoluble | [4] |

| Nitric Acid (HNO₃) | Reacts vigorously | [1][4] |

| Aqua Regia | Soluble | [4] |

| Sodium Cyanide (NaCN) solutions | Soluble | [1][4] |

| Concentrated Sodium Sulfide (Na₂S) | Soluble | [1][4] |

| Potassium Hydroxide (KOH) | Insoluble | [4] |

Reactivity and Thermal Stability

Au₂S₃ is thermally unstable, decomposing at 200°C.[2][3] In aqueous environments, it can undergo a redox decomposition to form metallic gold and sulfuric acid.[1] It also reacts with reducing agents like hydrogen gas.[8] The key chemical reactions involving Au₂S₃ are outlined in the diagram below.

References

- 1. Gold(III) sulfide - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. Gold trisulfide | Au2S3 | CID 6451223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. webqc.org [webqc.org]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide on the Reactivity of Gold Trisulfide with Acids and Bases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of gold(III) sulfide (Au₂S₃) with various acidic and basic reagents. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. This document details reaction pathways, summarizes available quantitative data, and provides experimental methodologies where accessible in the scientific literature.

Executive Summary

Gold trisulfide is a black, amorphous solid that is generally characterized by its limited reactivity with non-oxidizing acids but notable solubility in strong oxidizing agents and certain basic solutions.[1] It is insoluble in water and mineral acids such as hydrochloric acid and sulfuric acid.[2] However, it reacts vigorously with nitric acid and is soluble in aqua regia.[2] Furthermore, this compound dissolves in alkaline solutions of sodium cyanide and concentrated sodium sulfide.[2] The reactivity of this compound is of interest in various fields, including materials science, geology, and potentially in the design of novel therapeutic or diagnostic agents.

Reactivity with Acids

The interaction of this compound with acidic media is largely dictated by the oxidizing nature of the acid.

Non-Oxidizing Acids (e.g., HCl, H₂SO₄)

This compound is generally considered to be unreactive towards non-oxidizing mineral acids under standard conditions.

Oxidizing Acids

Nitric Acid (HNO₃)

Aqua Regia (HNO₃ + 3HCl)

This compound dissolves in aqua regia, a mixture of one part concentrated nitric acid and three parts concentrated hydrochloric acid. The dissolution mechanism involves the powerful oxidizing action of nitric acid, which converts gold(III) from the sulfide into Au³⁺ ions. These ions are then complexed by chloride ions from the hydrochloric acid to form the stable tetrachloroaurate(III) anion ([AuCl₄]⁻).[4]

The overall reaction can be conceptualized as: Au₂S₃(s) + 6HNO₃(aq) + 12HCl(aq) → 2H--INVALID-LINK-- + 3H₂SO₄(aq) + 6NO(g) + 3H₂O(l)

This equation represents a plausible stoichiometry, though the actual reaction mechanism is more complex and may involve various intermediate species.

Reactivity with Bases

This compound exhibits solubility in certain alkaline solutions, primarily those containing strong complexing agents for gold.

Hydroxide Bases (e.g., NaOH, KOH)

There is a notable lack of specific data in the peer-reviewed literature detailing the reactivity of pure this compound with simple hydroxide bases like sodium hydroxide or potassium hydroxide under standard conditions. While some sources mention the use of NaOH in the context of polysulfide leaching of gold ores, the direct reaction of Au₂S₃ with NaOH solution is not well-characterized.

Sodium Cyanide (NaCN)

This compound is soluble in aqueous solutions of sodium cyanide. This property is relevant to the cyanidation process used in gold extraction from ores. The dissolution involves the formation of the highly stable dicyanoaurate(I) complex, [Au(CN)₂]⁻. The sulfide is oxidized in the process.

A proposed overall reaction is: Au₂S₃(s) + 6NaCN(aq) → 2Na--INVALID-LINK-- + Na₂S₃ + 2NaCN(aq) (unbalanced)

The dissolution of gold in cyanide solutions is an electrochemical process.[5]

Sodium Sulfide (Na₂S) and Polysulfides

This compound is soluble in concentrated solutions of sodium sulfide, which can form polysulfides (Na₂Sₓ).[2] Alkaline polysulfide solutions are known to be effective leaching agents for gold. In these solutions, polysulfide ions act as the oxidizing agent, and sulfide ions act as the complexing agent to form sulfidoaurate complexes.[6][7] The dominant active species for gold leaching are reported to be tetrasulfide (S₄²⁻) and pentasulfide (S₅²⁻) ions.[8]

Quantitative Data

Quantitative data on the reactivity of pure this compound is limited. The following table summarizes available kinetic data from a study on the nitric acid leaching of refractory sulfide gold concentrates, which can serve as an approximation.